Cas no 13341-05-4 (2,4-Dimethoxy-3-iodotoluene)

2,4-Dimethoxy-3-iodotoluene structure
2,4-Dimethoxy-3-iodotoluene structure
Product name:2,4-Dimethoxy-3-iodotoluene
CAS No:13341-05-4
MF:C9H11IO2
MW:278.086915254593
CID:5002497

2,4-Dimethoxy-3-iodotoluene Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethoxy-3-iodotoluene
    • Inchi: 1S/C9H11IO2/c1-6-4-5-7(11-2)8(10)9(6)12-3/h4-5H,1-3H3
    • InChI Key: RSMVDTVHCSUBBZ-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(C)=C1OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • XLogP3: 2.9
  • Topological Polar Surface Area: 18.5

2,4-Dimethoxy-3-iodotoluene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010013047-500mg
2,4-Dimethoxy-3-iodotoluene
13341-05-4 97%
500mg
823.15 USD 2021-07-05
Alichem
A010013047-1g
2,4-Dimethoxy-3-iodotoluene
13341-05-4 97%
1g
1,549.60 USD 2021-07-05
Alichem
A010013047-250mg
2,4-Dimethoxy-3-iodotoluene
13341-05-4 97%
250mg
504.00 USD 2021-07-05

Additional information on 2,4-Dimethoxy-3-iodotoluene

2,4-Dimethoxy-3-iodotoluene: A Comprehensive Overview

The compound 2,4-Dimethoxy-3-iodotoluene (CAS No. 13341-05-4) is a substituted aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule belongs to the category of methyltoluenes, where multiple substituents are attached to the benzene ring of toluene. The presence of methoxy groups at positions 2 and 4, along with an iodine atom at position 3, renders this compound unique in its chemical properties and potential applications.

Over the years, 2,4-Dimethoxy-3-iodotoluene has been studied for its role in organic synthesis, particularly as an intermediate in the production of various bioactive molecules. Its structure allows for a wide range of reactivity, making it a valuable component in medicinal chemistry. Recent studies have highlighted its potential in the development of antifungal agents and neuroprotective drugs, underscoring its importance in modern drug discovery.

The methoxy groups in 2,4-Dimethoxy-3-iodotoluene contribute to its electronic properties, enhancing the compound's ability to undergo nucleophilic substitution reactions. This characteristic has been exploited in the synthesis of complex molecules, where precise control over reactivity is essential. Furthermore, the presence of iodine at position 3 introduces a degree of electrophilicity, making the compound susceptible to various aromatic substitution reactions.

Recent advancements in green chemistry have also turned the spotlight on 2,4-Dimethoxy-3-iodotoluene. Researchers have explored its use as a building block in the development of environmentally friendly chemical processes. By leveraging the compound's stability and reactivity, scientists aim to create sustainable pathways for producing pharmaceuticals without compromising on efficacy or safety.

One of the most promising applications of 2,4-Dimethoxy-3-iodotoluene lies in its potential as a radioprotector. Studies have shown that this compound can mitigate radiation-induced damage, making it a valuable candidate for use in cancer therapy and nuclear medicine. Its ability to scavenge free radicals and stabilize cellular structures has been demonstrated in preclinical models, paving the way for further exploration in clinical settings.

Another area of active research is the compound's role in biodegradable polymers. The methoxy groups and iodine atom contribute to the compound's biocompatibility, making it a suitable candidate for use in drug delivery systems. By incorporating 2,4-Dimethoxy-3-iodotoluene into polymer matrices, researchers hope to develop materials that can release drugs in a controlled manner, improving therapeutic outcomes.

Despite its promising applications, the handling and storage of 2,4-Dimethoxy-3-iodotoluene require careful consideration. Its sensitivity to light and moisture necessitates protective measures during synthesis and application. However, ongoing research is focused on optimizing these conditions to ensure the compound's stability and efficacy in various environments.

In conclusion, 2,4-Dimethoxy-3-iodotoluene stands as a testament to the versatility of aromatic chemistry in addressing contemporary challenges in medicine and materials science. Its unique combination of substituents positions it at the forefront of innovation, offering new avenues for drug development and beyond.

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